2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-cyclopropyl-5-(2-ethoxyphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-16-5-3-4-6-17(16)24(21,22)19-9-10-20-14(12-19)11-15(18-20)13-7-8-13/h3-6,11,13H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFHZKIHBXCSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class of derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, analgesic, and anticancer effects. This article aims to delve into the biological activity of this specific compound, presenting data from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.43 g/mol. The structure incorporates a cyclopropyl group and a sulfonyl moiety attached to a tetrahydropyrazolo framework, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.43 g/mol |
| CAS Number | 2034418-90-9 |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects on various cancer cell lines. In vitro assays demonstrated that certain analogs achieved up to 70% inhibition in cell viability against the RKO cell line (a colorectal cancer model) when treated with 100 µM concentrations over 48 hours .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also recognized for their anti-inflammatory and analgesic properties. Compounds containing the pyrazole ring have been reported to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation and pain pathways. The structural features of this compound may contribute to similar effects through modulation of inflammatory mediators .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored in various studies. Compounds with similar structures have demonstrated efficacy against bacterial strains and fungi. The sulfonamide group present in this compound may enhance its interaction with microbial targets .
Case Studies
- Antitumor Efficacy : In a study assessing the structure-activity relationship (SAR) of pyrazole derivatives, compounds were tested against multiple human tumor cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated that modifications in the side chains significantly influenced cytotoxicity levels .
- Mechanism of Action : Investigations into the mechanism by which these compounds exert their biological effects revealed that they may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .
- Antioxidant Properties : The antioxidant activity of similar compounds was evaluated using various assays such as DPPH radical scavenging and ABTS assays. These studies highlighted potential protective effects against oxidative stress-related damage in cells .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The incorporation of the sulfonyl group in 2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may enhance its efficacy as an anticancer agent by improving solubility and bioavailability.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been documented extensively. Data suggests that derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The specific structure of this compound may provide selective inhibition of COX-2 over COX-1, potentially leading to safer anti-inflammatory therapies with reduced gastrointestinal side effects.
Antimicrobial Properties
Pyrazole derivatives have also been explored for their antimicrobial activities. The sulfonamide functionality in this compound could contribute to its effectiveness against bacterial and fungal pathogens. Studies on related compounds have demonstrated significant activity against resistant strains of bacteria.
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound involves several steps that may include cyclization reactions and the introduction of sulfonyl groups. Optimizing these synthetic pathways is crucial for enhancing yield and purity for pharmacological studies.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2-ethoxyphenylsulfonyl group in the target compound likely enhances binding to kinase ATP pockets through sulfonamide-protein interactions, similar to ROS1 inhibitors .
Synthetic Accessibility :
- High-yield routes (e.g., 99% for (R)-6-isopropyl derivative ) utilize reductive amination or Ugi-azide condensation . The target compound’s synthesis may involve sulfonylation of a cyclopropyl-substituted intermediate .
Biological Relevance :
Q & A
Q. What synthetic methodologies are most effective for constructing the tetrahydropyrazolo[1,5-a]pyrazine core in this compound?
The core structure can be synthesized via regiocontrolled alkylation and formylation of pyrazole precursors, followed by cyclization. A four-step protocol involving pyrazole-5-aldehyde intermediates has been optimized for regioselectivity, enabling access to diverse substitution patterns . For functionalization at the 5-position, sulfonyl groups (e.g., 2-ethoxyphenylsulfonyl) can be introduced via nucleophilic substitution or coupling reactions under inert conditions. Reductive amination or LiAlH4-mediated reductions (as demonstrated in analogous systems) may be employed to stabilize intermediates .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are essential for confirming regiochemistry and stereochemistry. For example, syn/anti isomerism in tetrahydropyrazolo[1,5-a]pyrazines can be resolved using NOESY correlations .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry, as shown in studies of related pyrazolo-pyrimidine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) or UPLC-ESI-MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary biological screening?
- Kinase Inhibition Assays : Fluorescence-based or ADP-Glo™ assays can assess interactions with kinases (e.g., CDK2) using ATP-competitive binding protocols .
- Antiviral Activity : HBV DNA quantification in HepG2.2.15 cells or similar models is relevant, as tetrahydropyrazolo[1,5-a]pyrazines have demonstrated inhibition of HBV core protein assembly .
- Cellular Toxicity : MTT or CellTiter-Glo® assays establish cytotoxicity thresholds in primary hepatocytes or HEK293 cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Substitution Analysis : Systematic variation of the cyclopropyl, sulfonyl, and ethoxyphenyl groups can elucidate steric and electronic effects. For example, bulkier substituents at the 2-position may enhance binding to hydrophobic pockets in viral core proteins .
- Scaffold Hybridization : Fusion with triazolo or pyridazinone moieties (as in related compounds) could modulate solubility and target engagement .
- Computational Modeling : Molecular docking (AutoDock Vina) or MD simulations predict binding modes to targets like HBV CpAMs or kinases, guiding synthetic priorities .
Q. How should contradictory data on binding affinities be resolved?
- Assay Cross-Validation : Compare results from surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) to distinguish true binding from artifactual signals .
- Buffer Optimization : Variations in ionic strength, pH, or reducing agents (e.g., DTT) may influence protein-ligand interactions. For sulfonyl-containing compounds, ensure compatibility with thiol-free buffers to prevent undesired reactions .
Q. What strategies validate target engagement in complex biological systems?
- CETSA : Monitor thermal stabilization of the target protein (e.g., HBV core protein) in cell lysates or live cells after compound treatment .
- CRISPR/Cas9 Knockout Models : Genetic ablation of the putative target (e.g., CDK2) in cellular models can confirm on-mechanism activity .
- In Vivo Pharmacodynamics : Oral administration in HBV-infected AAV mouse models, followed by qPCR quantification of viral DNA, provides translational relevance .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rodent) to identify metabolic hotspots. For example, ethoxyphenylsulfonyl groups may undergo CYP450-mediated oxidation, necessitating fluorination or steric shielding .
- Prodrug Strategies : Esterification of carboxylic acid moieties (if present) or formulation with cyclodextrins enhances oral bioavailability in preclinical models .
Data Contradiction and Reproducibility
Q. How to address batch-to-batch variability in compound synthesis?
- Strict Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and ensure consistent purity (>95% by HPLC) .
- Crystallization Protocols : Recrystallization from ethanol/water or DCM/hexane mixtures improves reproducibility of solid-state properties .
Q. What controls are essential for confirming biological specificity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
